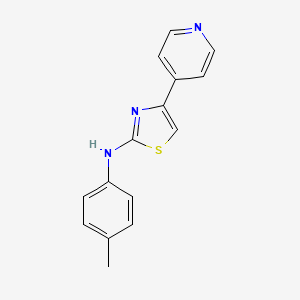

N-(4-methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

説明

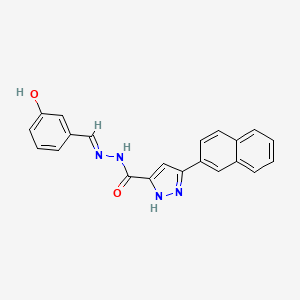

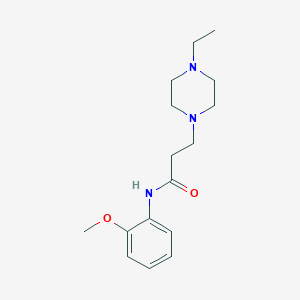

“N-(4-methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine” is a complex organic compound that contains a thiazole ring, a pyridine ring, and a methylphenyl group. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole and pyridine rings, both of which are aromatic and thus relatively stable. The amino group (-NH2) could potentially be a site of reactivity, as could the methyl group on the phenyl ring .科学的研究の応用

Synthesis and Characterization

- Structural Properties and Synthetic Applications : Compounds containing thiazol groups, similar to N-(4-methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, have been synthesized and characterized, revealing their potential in creating complex Mo(0) and W(0) carbonyl and dinitrogen complexes. These studies showcase the structural diversity and applicability of thiazol-containing ligands in synthetic chemistry, particularly in the formation of complexes with potential relevance to synthetic nitrogen fixation (Stephan et al., 2008).

Biological Applications

Antimicrobial and Antitumor Activities : Research into thiazol and related heterocyclic compounds has shown that they possess significant biological activities, including antimicrobial and antitumor effects. The creation of biologically potent derivatives through methods such as oxidative C–S bond formation highlights the pharmaceutical relevance of these compounds (Mariappan et al., 2016).

Inhibition of Histone Demethylases : N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives have been identified as potent inhibitors of histone lysine demethylases (KDMs), demonstrating their utility in epigenetic modulation with potential therapeutic applications in cancer treatment (Bavetsias et al., 2016).

Chemical Properties and Reactivity

- Dynamic Tautomerism and Divalent Character : Studies on N-(Pyridin-2-yl)thiazol-2-amine have unveiled the existence of dynamic tautomerism and divalent nitrogen character, shedding light on the complex electron distribution and reactivity patterns of such compounds. This has implications for their reactivity and potential applications in various chemical reactions (Bhatia et al., 2013).

Environmental and Material Science Applications

- Catalytic Applications : Thiazolium carbene catalysts, derived from structures similar to the compound of interest, have shown effectiveness in CO2 fixation reactions, offering a sustainable method for N-formylation and N-methylation of amines. This highlights the potential environmental applications of thiazol-containing compounds in catalysis and CO2 utilization (Das et al., 2016)

将来の方向性

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as any biological activity it might have. For example, if it were found to have medicinal properties, it could be studied further for potential use in drug development .

特性

IUPAC Name |

N-(4-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-11-2-4-13(5-3-11)17-15-18-14(10-19-15)12-6-8-16-9-7-12/h2-10H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFSLJKVKQITMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972006 | |

| Record name | N-(4-Methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine | |

CAS RN |

315703-00-5, 5656-12-2 | |

| Record name | N-(4-Methylphenyl)-4-(4-pyridinyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315703-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)

![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)

![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)

![9-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551017.png)

![2-[(1-oxido-4-quinolinyl)thio]ethanol](/img/structure/B5551019.png)

![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551053.png)

![4-[4-(methylthio)benzyl]morpholine](/img/structure/B5551056.png)

![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)

![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5551073.png)